molecular formula C8H3BrF4N2O B12852158 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B12852158
M. Wt: 299.02 g/mol
InChI Key: MEOZOEVQJZOMSM-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the benzimidazole ring.

    Halogenation: Bromination and fluorination of the aromatic ring.

    Substitution: Introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzimidazole: Known for its antiviral properties.

    4-Trifluoromethoxy-1H-benzimidazole: Studied for its potential as an anti-inflammatory agent.

Uniqueness

7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C8H3BrF4N2O

Molecular Weight

299.02 g/mol

IUPAC Name

4-bromo-6-fluoro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2O/c9-3-1-4(10)7(16-8(11,12)13)6-5(3)14-2-15-6/h1-2H,(H,14,15)

InChI Key

MEOZOEVQJZOMSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Br)N=CN2)OC(F)(F)F)F

Origin of Product

United States

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